Cas no 2138044-22-9 (1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene)
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene
- 2138044-22-9
- EN300-1136984
-
- Inchi: 1S/C12H15IO2/c1-14-11-4-2-3-9(7-11)12(8-13)15-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
- InChI Key: QDVUGIOOAGGVHK-UHFFFAOYSA-N
- SMILES: ICC(C1C=CC=C(C=1)OC)OC1CC1
Computed Properties
- Exact Mass: 318.01168g/mol
- Monoisotopic Mass: 318.01168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5Ų
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136984-0.05g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1136984-0.1g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1136984-0.25g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1136984-0.5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1136984-1.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1136984-2.5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1136984-5.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 5g |
$4309.0 | 2023-05-23 | ||
| Enamine | EN300-1136984-10.0g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 10g |
$6390.0 | 2023-05-23 | ||
| Enamine | EN300-1136984-1g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1136984-5g |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene |
2138044-22-9 | 95% | 5g |
$3687.0 | 2023-10-26 |
1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene
1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene: A Comprehensive Overview
1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene, identified by the CAS registry number 2138044-22-9, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its intriguing properties and promising research outcomes. The molecule consists of a benzene ring substituted with a methoxy group at the 3-position and a 1-cyclopropoxy-2-iodoethyl group at the 1-position, making it a valuable subject for both synthetic and analytical studies.
The synthesis of 1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of this compound, often employing transition metal catalysts to facilitate key transformations. Recent advancements in asymmetric synthesis have also been applied to this compound, enabling the selective formation of enantiomerically enriched products, which are highly desirable in pharmaceutical research.
One of the most compelling aspects of this compound is its potential application in drug discovery. The presence of the iodine atom at the 2-position of the ethyl chain introduces a site for further functionalization, allowing researchers to explore diverse substitution patterns. This flexibility has led to investigations into its role as a precursor for bioactive molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. Recent studies have demonstrated that derivatives of 1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene exhibit potent inhibitory activity against several disease-related enzymes, making them strong candidates for preclinical testing.
The structural features of this compound also make it an interesting subject for mechanistic studies in organic chemistry. The cyclopropane ring, known for its strained geometry and reactivity, plays a pivotal role in determining the compound's chemical behavior. Researchers have utilized computational methods to model the electronic structure and reactivity of this compound, providing valuable insights into its potential reactivity under various conditions. These studies have not only enhanced our understanding of the compound's fundamental properties but also opened new avenues for its application in advanced chemical transformations.
In terms of physical properties, 1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene exhibits a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-Vis and NMR spectra, have been thoroughly characterized, providing a robust framework for analytical identification. These properties make it suitable for use in both laboratory-scale experiments and larger-scale manufacturing processes.
The environmental impact and safety profile of this compound are also areas of active research. Given its chemical structure, it is expected to undergo biodegradation under specific environmental conditions. Studies on its ecotoxicological effects are ongoing, with particular emphasis on its potential impact on aquatic ecosystems. Preliminary results suggest that it exhibits low acute toxicity to aquatic organisms, but further research is required to fully assess its environmental footprint.
In conclusion, 1-(1-Cyclopropoxy-2-Iodoethyl)-3-Methoxybenzene (CAS No. 2138044-22-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and mechanistic understanding, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the field of organic chemistry.
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